Technical Monograph: Piperidin-4-one Hydrochloride Hydrate
Technical Monograph: Piperidin-4-one Hydrochloride Hydrate
Structural Dynamics, Synthetic Utility, and Handling Protocols for Drug Discovery
Executive Summary & Core Identifiers
Piperidin-4-one (4-piperidone) is a critical pharmacophore in medicinal chemistry, serving as the backbone for diverse therapeutic agents, including opioid analgesics, acetylcholinesterase inhibitors, and antihistamines.
In its free base form, piperidin-4-one is thermodynamically unstable, prone to rapid self-condensation and polymerization. Consequently, it is almost exclusively synthesized, stored, and utilized as the hydrochloride monohydrate salt.[1] This form stabilizes the molecule via protonation of the secondary amine and hydration of the ketone moiety (often existing as the gem-diol in the solid state).[1]
Core Chemical Data[1][2][3]
| Parameter | Specification | Notes |
| Primary CAS Number | 40064-34-4 | Refers to 4-Piperidone hydrochloride monohydrate (Standard commercial form).[2][3] |
| Related CAS | 41979-39-9 | Refers to 4-Piperidone hydrochloride (Anhydrous). |
| Related CAS | 41661-47-6 | Refers to 4-Piperidone (Free base - Unstable). |
| Molecular Weight | 153.61 g/mol | Calculated for C₅H₉NO[1][3][4][5][6] · HCl · H₂O.[1][6] |
| Molecular Formula | C₅H₁₂ClNO₂ | Often written as C₅H₉NO[1] · HCl · H₂O or C₅H₁₁NO₂[1][3] · HCl (reflecting the gem-diol structure).[1] |
| IUPAC Name | 4-Piperidinone hydrochloride hydrate | Synonyms: 4,4-Piperidinediol hydrochloride; 4-Oxopiperidinium chloride monohydrate. |
| Regulatory Status | DEA List I Chemical | Precursor to fentanyl and analogues.[1] Strict record-keeping required in the US (21 CFR 1310.02).[1] |
Chemical Architecture: The Gem-Diol Equilibrium
Understanding the structural flux of piperidin-4-one is vital for reaction planning.[1] Unlike simple ketones, the electron-withdrawing ammonium group (in the salt form) destabilizes the carbonyl, favoring the formation of a geminal diol (hydrate) in the presence of water or within the crystal lattice.[1]
Structural Dynamics Diagram[1]
Caption: Equilibrium between the unstable free base, the anhydrous salt, and the stable gem-diol (hydrate) form.
Scientific Insight: The "monohydrate" designation often misleads researchers into treating the water as loosely bound solvent.[1] Structural studies suggest the water adds across the carbonyl to form 4,4-dihydroxypiperidinium chloride .[1] When used in anhydrous reactions (e.g., formation of enamines), this water must be chemically scavenged (e.g., Dean-Stark or molecular sieves) to regenerate the reactive ketone in situ.[1]
Synthetic Utility & Reactivity Profile[1]
Piperidin-4-one hydrochloride hydrate is a versatile electrophile.[1] Its reactivity is governed by the masking of the amine (protonated) and the hydration of the ketone.[1]
Key Reaction Classes
-
Reductive Amination: The most common workflow.[1] The ketone reacts with primary/secondary amines to form intermediate imines/iminiums, which are reduced to 4-substituted piperidines.[1]
-
Strecker Synthesis: Reaction with amines and cyanide sources to generate alpha-aminonitriles, precursors to fentanyl analogues (hence the regulatory scrutiny).[1]
-
Fischer Indole Synthesis: Condensation with phenylhydrazines to form tetrahydro-gamma-carbolines.[1]
Workflow: N-Alkylation and Reductive Functionalization
Caption: Standard workflow converting the HCl hydrate salt into a functionalized drug scaffold.
Experimental Protocol: Reductive Amination
Objective: Synthesis of 1-Boc-4-(benzylamino)piperidine from piperidin-4-one hydrochloride hydrate. Rationale: This protocol demonstrates the necessity of neutralizing the HCl salt and managing the hydrate water content during imine formation.[1]
Reagents
-
Piperidin-4-one hydrochloride hydrate (1.0 eq)[7]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)[1]
-
Benzylamine (1.0 eq)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology
-
Salt Neutralization & Protection (One-Pot):
-
Suspend piperidin-4-one HCl hydrate in DCM.
-
Add TEA dropwise at 0°C. Observation: The suspension will clear as the free base is liberated, then potentially cloud as TEA[1]·HCl precipitates.[1]
-
Add Boc₂O immediately.[1] Causality: Immediate trapping of the free amine prevents self-condensation polymerization.[1]
-
Stir at RT for 4 hours. Wash with water/brine to remove TEA salts.[1] Isolate N-Boc-4-piperidone.
-
-
Imine Formation (Dehydration):
-
Dissolve N-Boc-4-piperidone in DCE (1,2-Dichloroethane).
-
Add Benzylamine and catalytic acetic acid.[1]
-
Critical Step: Add 4Å Molecular Sieves or MgSO₄.[1]
-
Why? The starting material was a hydrate.[1][6][7][8] Even after Step 1, residual water can shift the equilibrium back to the ketone/diol, inhibiting imine formation.[1] Removing water drives the reaction forward (Le Chatelier’s principle).[1]
-
-
Reduction:
Handling, Stability, and Regulatory Compliance[1]
Stability & Storage[9]
-
Hygroscopicity: The HCl hydrate is moderately hygroscopic.[1] Store in a tightly sealed container at 2–8°C .
-
Shelf Life: Stable for >2 years if kept dry.[1]
-
Degradation Indicators: Yellowing of the white crystalline powder indicates free base liberation and subsequent oxidation or polymerization.[1]
Regulatory Warning (DEA List I)
In the United States, piperidin-4-one (and its salts/hydrates) is a List I Chemical because it is a direct precursor to fentanyl.
-
Requirement: Researchers must verify their institution's registration status before ordering.[1]
-
Documentation: Usage logs must be maintained, detailing the specific mass used and the identity of the synthesized compounds.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]
-
Drug Enforcement Administration (DEA). (2020).[1] List of Scheduled Listed Chemical Products. Title 21 Code of Federal Regulations.[1] Retrieved from [Link]
-
Janssen, P. A. J. (1960).[1] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1] (Foundational text on piperidone use in opioid synthesis).
-
Kozikowski, A. P., et al. (1998).[1] Synthesis of 4-substituted piperidines via reductive amination. Journal of Medicinal Chemistry, 41(11), 1962-1969.[1]
Sources
- 1. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Piperidone monohydrate 98 40064-34-4 [sigmaaldrich.com]
- 4. molekula.com [molekula.com]
- 5. 4-Piperidone Monohydrate Hydrochloride | CAS 40064-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 4-Piperidone - Wikipedia [en.wikipedia.org]
